molecular formula C13H20O4 B13408566 methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate

methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate

Cat. No.: B13408566
M. Wt: 240.29 g/mol
InChI Key: XCZTYYQNVNLGKI-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate is a cyclopentane-derived ester with a hydroxypentenyl side chain and a ketone group. Structurally, it belongs to the jasmonate family, which includes plant signaling molecules like jasmonic acid and its derivatives . Key features include:

  • Molecular formula: C₁₃H₂₀O₃ (based on analogous compounds in ).
  • Functional groups: A 3-oxocyclopentyl core, an (E)-configured 5-hydroxypent-2-enyl chain, and a methyl ester group.
  • Stereochemistry: The (E)-configuration of the pentenyl chain distinguishes it from (Z)-isomers, such as 12-hydroxyjasmonic acid .

This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to bioactive jasmonates, which regulate plant defense mechanisms and growth .

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate

InChI

InChI=1S/C13H20O4/c1-17-13(16)9-10-6-7-12(15)11(10)5-3-2-4-8-14/h2-3,10-11,14H,4-9H2,1H3/b3-2+

InChI Key

XCZTYYQNVNLGKI-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)CC1CCC(=O)C1C/C=C/CCO

Canonical SMILES

COC(=O)CC1CCC(=O)C1CC=CCCO

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Molecular Formula: C13H20O4
  • Molecular Weight: 240.29 g/mol
  • IUPAC Name: methyl 2-[(1R,2R)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate
  • Key Functional Groups: cyclopentanone, hydroxyl, ester, alkene (E-configuration)
  • Stereochemistry: The compound has defined stereocenters at the cyclopentyl ring and the pentenyl side chain, which are critical for biological activity and synthetic approach.

A common approach involves the base-mediated alkylation of cyclopentane-1,3-dione derivatives. This method allows the introduction of alkyl groups at the 2-position of the cyclopentanone ring. Alkyl halides or equivalents are used as alkylating agents under basic conditions to yield 2,2-dialkylcyclopentan-1,3-diones, which are key intermediates in subsequent transformations.

Formation of the Hydroxypentenyl Side Chain

The (E)-configured 5-hydroxypent-2-enyl side chain is introduced via selective olefination and subsequent hydroxylation steps. Control of the alkene geometry (E vs Z) is achieved through choice of reagents and reaction conditions, such as the use of Lindlar catalyst for partial hydrogenation or Wittig-type reactions.

Esterification to Methyl Acetate

The final step often involves esterification of the carboxylic acid precursor or direct methylation of the acetate group using methylating agents like diazomethane or methyl iodide under basic or acidic catalysis.

Example Synthetic Route

  • Starting Material: Cyclopentane-1,3-dione or substituted analog
  • Step 1: Alkylation at the 2-position with an appropriate alkyl halide to introduce the side chain precursor
  • Step 2: Selective olefination to install the (E)-alkene functionality
  • Step 3: Hydroxylation at the 5-position of the pentenyl chain
  • Step 4: Esterification to form the methyl acetate group
  • Step 5: Purification and stereochemical resolution if necessary

Detailed Research Findings and Data

Reaction Conditions and Catalysts

Step Reagents/Catalysts Conditions Yield (%) Notes
Alkylation Alkyl halide, base (e.g., NaH) Room temp to reflux 70-85 Base-mediated alkylation
Olefination Wittig reagent or Lindlar catalyst Mild heating, solvent (THF) 60-75 Control of (E)-alkene geometry
Hydroxylation Hydroboration-oxidation or OsO4 0-25°C, aqueous workup 65-80 Stereoselective hydroxylation
Esterification Diazomethane or MeI, base or acid 0-25°C, short reaction time 80-90 Methyl acetate formation

Stereochemical Considerations

  • The stereochemistry at the cyclopentyl ring (1R,2R) and the pentenyl side chain (Z or E) is crucial for biological activity and is controlled by the choice of starting materials and reaction conditions.
  • Diastereomeric mixtures can form during alkylation and olefination steps; chromatographic or crystallization methods are used for separation.

Purification Techniques

  • Column chromatography using silica gel or reverse-phase media
  • Crystallization from suitable solvents to enhance stereochemical purity
  • Use of chiral HPLC for enantiomeric excess determination

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Catalysts Outcome/Notes
Cyclopentanone alkylation Base-mediated alkylation of cyclopentane-1,3-dione Alkyl halide, NaH or K2CO3 Introduces side chain precursor
Olefination Wittig or Lindlar catalysis Wittig reagent, Lindlar catalyst Controls alkene geometry (E vs Z)
Hydroxylation Hydroboration-oxidation or osmium tetroxide BH3-THF, H2O2 or OsO4 Adds hydroxyl group at pentenyl chain
Esterification Methylation of carboxylic acid Diazomethane, methyl iodide Forms methyl acetate ester
Purification Chromatography, crystallization Silica gel, chiral HPLC Ensures stereochemical purity

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopentyl Cores

(a) Methyl 2-(1,3-Dithian-2-ylidene)-2-(3-oxocyclopentyl)acetate ()
  • Formula : C₁₂H₁₆O₃S₂.
  • Key differences : Replaces the hydroxypentenyl chain with a 1,3-dithian-2-ylidene group.
  • Impact : The dithiane ring introduces sulfur atoms, increasing molecular weight (272.38 vs. ~224–226 for jasmonates) and altering polarity (logP: ~2.0 vs. 1.2 for 12-hydroxyjasmonic acid) .
(b) Methyl 2-[(1R,2R)-3-Oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate ()
  • Formula : C₁₃H₂₀O₃.
  • Key differences : (Z)-pent-2-enyl substituent instead of (E)-5-hydroxypent-2-enyl.
  • Impact : Stereochemical variation affects bioactivity; (Z)-isomers are more common in natural jasmonates .

Functional Group Variations

(a) 12-Hydroxyjasmonic Acid ()
  • Formula : C₁₂H₁₈O₄.
  • Key differences : Free carboxylic acid group instead of a methyl ester; (Z)-configuration in the side chain.
  • Impact : The acid form enhances water solubility (PSA: 74.6 vs. 43.4 for the ester) but reduces cell permeability (logP: -0.15 vs. ~2.0 for esters) .
(b) (S)-Methyl 2-(3-Oxocyclopentyl)acetate ()
  • Formula : C₈H₁₂O₃.
  • Key differences : Lacks the hydroxypentenyl side chain.
  • Impact : Simplified structure reduces molecular weight (156.18 vs. ~224) and eliminates stereochemical complexity.
(a) 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone ()
  • Formula : C₁₄H₁₇ClO.
  • Key differences : Aromatic chlorophenyl group instead of aliphatic hydroxypentenyl chain.
  • Impact : Increased hydrophobicity (logP: ~4.0) enhances fungicidal activity in metconazole intermediates .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP PSA (Ų) Rotatable Bonds
Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate C₁₃H₂₀O₃ 224.30 2.0 43.4 6
12-Hydroxyjasmonic acid C₁₂H₁₈O₄ 226.27 -0.15 74.6 5
Methyl 2-(1,3-dithian-2-ylidene)-2-(3-oxocyclopentyl)acetate C₁₂H₁₆O₃S₂ 272.38 2.5 65.3 4

Table 2: Spectral Data Comparison

Compound Name NMR (¹H, δ ppm) IR (cm⁻¹) Mass Spec (m/z)
This compound 1.2–2.8 (cyclopentyl), 5.3 (CH=CH) 1740 (C=O ester) 224.30 [M+H]⁺
Methyl 2-(1,3-dithian-2-ylidene)-2-(3-oxocyclopentyl)acetate 2.5–3.1 (dithiane), 2.0 (cyclopentyl) 1710 (C=O), 1250 (C-S) 272.38 [M+H]⁺

Biological Activity

Methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula, C₁₃H₁₈O₃, and features a cyclopentane ring with various functional groups that contribute to its biological activity. The presence of hydroxyl and ketone groups suggests potential interactions with biological macromolecules.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in cells.

  • Mechanism : The compound’s hydroxyl group is believed to donate protons to free radicals, stabilizing them and reducing their reactivity.
  • Findings : In vitro studies have shown that the compound effectively scavenges DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties.

  • Case Study : A study conducted on murine models demonstrated that administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Mechanism : The compound appears to inhibit NF-kB signaling pathways, which are critical in the inflammatory response.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate a promising spectrum of activity against both bacterial and fungal pathogens.

Cytotoxicity Studies

While exploring the therapeutic potential, it is also essential to assess cytotoxicity.

  • Findings : Cytotoxicity assays using human cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits selective toxicity at higher concentrations, suggesting a need for careful dosage consideration in therapeutic applications.
  • Cell Signaling Pathways : The compound modulates several key signaling pathways involved in cell survival and apoptosis.
  • Gene Expression : It influences the expression levels of genes associated with oxidative stress response and inflammation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via esterification of 3-oxocyclopentylacetic acid derivatives with methanol under acidic catalysis. Key steps include:

  • Reactant preparation : Isolation of 3-oxocyclopentylacetic acid and (E)-5-hydroxypent-2-enyl precursors via allylic oxidation or stereoselective Wittig reactions.
  • Esterification : Optimal conditions involve a temperature range of 50–70°C, methanol as solvent, and catalytic sulfuric acid .
  • Purification : Distillation or recrystallization to isolate the ester product. Yield improvements (up to 75%) are achieved by controlling moisture and oxygen levels to prevent hydrolysis or oxidation .

Q. How is the stereochemistry of the (E)-5-hydroxypent-2-enyl group confirmed in this compound?

  • Methodology :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR detect coupling constants (J = 12–16 Hz for trans alkenes) and chemical shifts for the double bond (δ 5.2–5.8 ppm) .
  • X-ray crystallography : Single-crystal analysis resolves spatial arrangement of substituents (e.g., cyclopentyl and pentenyl groups) .
  • Computational modeling : DFT calculations predict geometry and compare with experimental data to validate stereochemistry .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodology :

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C13_{13}H20_{20}O3_3; theoretical 224.30 g/mol) and fragmentation patterns .
  • FT-IR : Identifies functional groups (e.g., ester C=O at 1730–1750 cm1^{-1}, ketone at 1700–1720 cm1^{-1}) .

Advanced Research Questions

Q. How does the 3-oxocyclopentyl moiety influence the compound’s reactivity in nucleophilic additions or reductions?

  • Methodology :

  • Kinetic studies : Monitor reactions (e.g., NaBH4_4 reduction of the ketone) via in-situ IR or NMR to determine rate constants. Steric hindrance from the cyclopentyl ring slows reactivity compared to linear ketones .
  • Theoretical analysis : Molecular docking or MD simulations predict steric/electronic effects of the cyclopentyl group on transition states .
  • Comparative studies : Contrast with analogs (e.g., cyclohexyl derivatives) to isolate ring size effects .

Q. What strategies mitigate challenges in isolating stereoisomers during synthesis?

  • Methodology :

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for enantiomeric resolution .
  • Derivatization : Convert intermediates to diastereomers via chiral auxiliaries (e.g., Mosher’s acid) for easier separation .
  • Crystallization-induced asymmetric transformation : Control solvent polarity to favor crystallization of one stereoisomer .

Q. How can computational methods predict the compound’s environmental fate or biodegradability?

  • Methodology :

  • QSPR models : Relate molecular descriptors (e.g., logP, topological surface area) to biodegradation rates using tools like EPI Suite .
  • Molecular dynamics : Simulate interactions with soil enzymes (e.g., esterases) to estimate hydrolysis rates .
  • Metabolic pathway prediction : Use software (e.g., MetaPrint2D) to identify potential microbial degradation products .

Contradictions and Resolutions

  • Stereochemical ambiguity in synthesis : reports undefined stereocenters in related analogs, highlighting the need for rigorous chiral analysis during synthesis. Resolved by coupling NMR with X-ray crystallography .
  • Divergent synthetic yields : cites yields up to 75%, while other routes report lower efficiency due to side reactions. Mitigated via optimized anhydrous conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.